molecular formula C18H24N4O4 B3011468 N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 1005304-59-5

N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

Cat. No. B3011468
CAS RN: 1005304-59-5
M. Wt: 360.414
InChI Key: CNUFZZOGSKRFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide is a synthetic compound that has received significant attention in scientific research for its potential therapeutic applications. This compound is known for its unique chemical structure and its ability to interact with specific biological pathways, making it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial Potential

F2094-0913: may exhibit antimicrobial properties due to its structural similarity to other imidazole derivatives. Imidazole compounds have been reported to show various biological activities, including antibacterial and antimycobacterial effects . This suggests that F2094-0913 could be explored for its potential use in combating microbial infections, particularly as a novel agent against drug-resistant strains.

Anti-tubercular Activity

The compound’s structural framework is comparable to synthesized compounds that have demonstrated anti-tubercular activity against Mycobacterium tuberculosis . Research into F2094-0913 could provide insights into new therapeutic avenues for tuberculosis, especially given the ongoing need for new drugs to address antibiotic resistance.

properties

IUPAC Name

N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-3-26-13-9-10-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-12-7-5-4-6-8-12/h9-10,12H,3-8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUFZZOGSKRFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

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